molecular formula C24H23NO2 B2606476 5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-12-6

5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2606476
CAS RN: 850906-12-6
M. Wt: 357.453
InChI Key: SKIJZWVEKMNDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound . It has additional functional groups attached, including a benzyloxy group and a methylbenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the isoquinoline backbone, with the benzyloxy and methylbenzyl groups attached at the 5 and 2 positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing effects of the benzyloxy and methylbenzyl groups, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the isoquinoline ring and the attached functional groups .

Scientific Research Applications

Synthesis of Aporphines and Related Compounds

Radical cyclization techniques have been employed to transform bromobenzylisoquinolines and benzylisoquinolin-3-ones into aporphines, a class of natural products with various pharmacological activities. This method offers a new route for the synthesis of 5-oxoaporphines and related compounds, highlighting the versatility of 5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one in accessing diverse heterocyclic frameworks with potential therapeutic value (Estévez et al., 1994).

Bioreductively Activated Pro-drug Systems

Research into the modification of isoquinolin-1-ones, including derivatives of 5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, has led to the development of potential bioreductively activated pro-drug systems. These systems aim for selective release of therapeutic agents in hypoxic solid tumors, showcasing the compound's potential in improving cancer treatment strategies (Berry et al., 1997).

Development of Selective Beta 2-Adrenoceptor Agents

The compound has been utilized in the development of selective and potent beta 2-adrenoceptor agents within the tetrahydroisoquinoline class. Such research indicates its role in the synthesis of molecules with significant selectivity and potency as beta 2 stimulants, potentially contributing to the treatment of respiratory disorders (Sober et al., 1981).

Generation of Imine and Enamide Derivatives

Research has also focused on the one-pot preparation of hindered ethylenenamides and diarylethylamines, leading to the synthesis of 3-arylisoquinolinium salts. This showcases the application of 5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one in creating precursors for the synthesis of complex polycyclic structures, which are of interest in medicinal chemistry for their diverse biological activities (Sotomayor et al., 1994).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

2-[(4-methylphenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-18-10-12-19(13-11-18)16-25-15-14-21-22(24(25)26)8-5-9-23(21)27-17-20-6-3-2-4-7-20/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIJZWVEKMNDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.